[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone
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Overview
Description
[1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE: is a complex heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is fused with a piperazine ring substituted with a furylcarbonyl group. The fluorophenyl and methyl groups further enhance its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate hydrazones with pyridine derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl and Methyl Groups: These groups are usually introduced via electrophilic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring is synthesized through nucleophilic substitution reactions involving appropriate amines and halogenated precursors.
Attachment of the Furylcarbonyl Group: This step involves the acylation of the piperazine ring with furylcarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the furylcarbonyl moiety, converting it to alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, [1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required. Its ability to interact with various molecular targets makes it a versatile candidate for drug discovery.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of [1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
[1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE: shares structural similarities with other pyrazolopyridines and piperazine derivatives.
[1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE: is unique due to the specific combination of substituents, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of [1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE lies in its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications. Its specific substituents also enhance its stability and reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H20FN5O3 |
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Molecular Weight |
433.4 g/mol |
IUPAC Name |
[4-[1-(2-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C23H20FN5O3/c1-15-13-16(17-14-25-29(21(17)26-15)19-6-3-2-5-18(19)24)22(30)27-8-10-28(11-9-27)23(31)20-7-4-12-32-20/h2-7,12-14H,8-11H2,1H3 |
InChI Key |
DHRSSECXEROHSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3=CC=CC=C3F)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
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